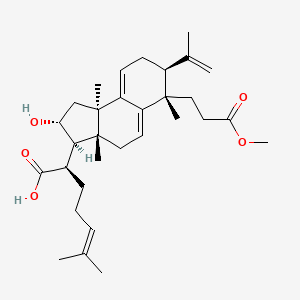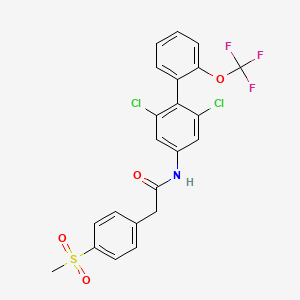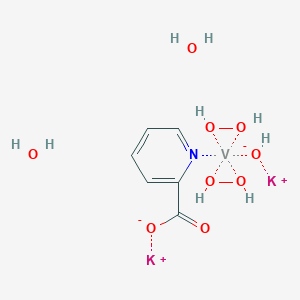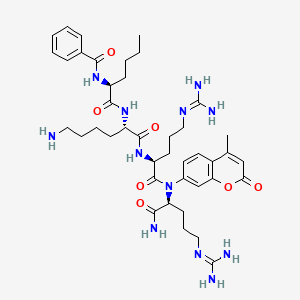
Som 230; som-230; som230
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pasireotide is a synthetic long-acting cyclic hexapeptide with somatostatin-like activity. It is primarily used in the treatment of Cushing’s disease and acromegaly, particularly for patients who are not suitable candidates for pituitary surgery . Pasireotide is marketed under the trade name Signifor .
準備方法
Pasireotide is synthesized through a liquid-phase total synthesis method, which involves the formation of an 18-membered cyclic hexapeptide. The synthesis is achieved using a 3 + 2 + 1 strategy, where the Pro 1 -Phe 6 peptide bond is selected as the final cyclization position . The process involves the use of N, O -bis(trimethylsilyl)acetamide and N-hydroxysuccinimide ester as coupling agents . This method is scalable and produces the target peptide with an overall yield of 15% .
化学反応の分析
Pasireotide undergoes various chemical reactions, including:
Oxidation: Pasireotide can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly at the amino acid residues, to introduce different functional groups or modify existing ones.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Pasireotide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and cyclic peptide formation.
Biology: Pasireotide is used to study the role of somatostatin receptors in various biological processes.
Medicine: It is primarily used in the treatment of Cushing’s disease and acromegaly
Industry: Pasireotide is used in the pharmaceutical industry for the development of new therapeutic agents targeting somatostatin receptors.
作用機序
Pasireotide exerts its effects by activating a broad spectrum of somatostatin receptors, including somatostatin receptors 1, 2, 3, and 5 . It has a much higher binding affinity for somatostatin receptors 1, 3, and 5 compared to octreotide . By binding to these receptors, pasireotide inhibits the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland, leading to reduced cortisol levels in patients with Cushing’s disease . In patients with acromegaly, pasireotide reduces the secretion of growth hormone and insulin-like growth factor 1 (IGF-1) .
類似化合物との比較
Pasireotide is often compared with other somatostatin analogs, such as octreotide and lanreotide. Here are some key differences:
Octreotide: Pasireotide has a broader binding profile and a higher affinity for somatostatin receptor 5 compared to octreotide.
Lanreotide: Similar to octreotide, lanreotide has a narrower binding profile compared to pasireotide.
Other similar compounds include vapreotide and seglitide, which also target somatostatin receptors but have different binding affinities and clinical applications.
特性
IUPAC Name |
[9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H66N10O9/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZMNAABQBOLAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H66N10O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1047.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S,4S,6R,7S,8R,9S,12S,13R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol](/img/structure/B11936153.png)



![1-(1,3-benzoxazol-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B11936186.png)
![(3aR,9bS)-8-[(2-bromophenyl)methoxy]-6,9-dimethyl-3-methylidene-3a,4,5,9b-tetrahydrobenzo[g][1]benzofuran-2-one](/img/structure/B11936187.png)

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B11936197.png)


![3-{[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]amino}-7-hydroxycholestan-24-yl hydrogen sulfate](/img/structure/B11936214.png)

![1-[4-[3-[4-(1H-benzimidazole-2-carbonyl)phenoxy]pyrazin-2-yl]piperidin-1-yl]-2-fluoropropan-1-one](/img/structure/B11936226.png)
